Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate

Catalog No.
S746203
CAS No.
951889-02-4
M.F
C15H20O3S
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate

CAS Number

951889-02-4

Product Name

Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate

IUPAC Name

ethyl 5-(4-ethylsulfanylphenyl)-5-oxopentanoate

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3

InChI Key

OEAIBKTVDNPABK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC

While the compound can be found in chemical databases like PubChem [], there is no mention of its specific research applications. Additionally, searches for scientific articles or patents mentioning the compound yield no significant results.

This lack of information suggests that Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is either:

  • A newly synthesized compound that has not yet been extensively studied.
  • A proprietary compound whose research applications are not publicly disclosed.

Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate, with the molecular formula C15H20O3S, is a compound characterized by its unique structure that includes an ethylthio group attached to a phenyl ring. This compound features a five-membered oxovalerate moiety, contributing to its potential reactivity and biological activity. Its molecular weight is approximately 280.39 g/mol, and it has been cataloged under various identifiers including CAS number 951889-02-4 and PubChem CID 24727713 .

Typical for compounds containing carbonyl groups and thioether functionalities. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Esterification: The carboxylic acid part of the oxovalerate can react with alcohols to form esters.
  • Reduction Reactions: The compound can be reduced to form alcohols or thioethers depending on the reagents used.

These reactions make it a versatile compound in organic synthesis.

The biological activity of Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate is an area of interest due to its structural features. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although comprehensive biological evaluations are necessary to confirm these effects. The presence of the ethylthio group may enhance its lipophilicity, potentially improving its bioavailability in pharmacological applications .

Several methods can be employed for synthesizing Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate:

  • Condensation Reactions: A common approach involves the condensation of ethyl acetoacetate with a substituted phenol in the presence of a base.
  • Thioether Formation: The introduction of the ethylthio group can be achieved through nucleophilic substitution reactions involving thiols and alkyl halides.
  • Oxidation Processes: Oxidative methods may also be utilized to introduce functional groups that enhance the reactivity of the compound.

These methods highlight the compound's synthetic versatility and potential for modification .

Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development, particularly for anti-inflammatory agents.
  • Chemical Intermediates: It can function as an intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: There may be applications in developing agrochemicals, given its structural properties that could influence plant growth or pest resistance.

Several compounds share structural similarities with Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Ethyl 4-(ethylthio)benzoateContains an ethylthio groupKnown for its use in fragrance applications
Ethyl 2-thiophenecarboxylateThiophene ring instead of phenolExhibits different electronic properties
Ethyl 4-methylbenzoateMethyl substitution on phenolCommonly used as a flavoring agent

These compounds illustrate how variations in substituents can lead to distinct chemical behaviors and applications while maintaining a core structural theme similar to that of Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate .

Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate (CAS: 951889-02-4) is an organosulfur compound with the molecular formula C₁₅H₂₀O₃S and a molecular weight of 280.38 g/mol. Structurally, it comprises:

  • A para-substituted phenyl ring bearing an ethylthio (-S-C₂H₅) group.
  • A ketone group bridging the aromatic moiety to a linear aliphatic chain.
  • A terminal ethyl ester group (-COO-C₂H₅).

This compound is a pale yellow solid or liquid at room temperature, soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but insoluble in water. Its infrared (IR) spectrum typically shows peaks at ~1,730 cm⁻¹ (ester C=O), ~1,680 cm⁻¹ (ketone C=O), and ~650 cm⁻¹ (C-S bond).

Applications:

  • Pharmaceutical intermediates: Used in synthesizing neuroprotective agents and enzyme inhibitors.
  • Agrochemical precursors: Serves as a building block for sulfur-containing pesticides.
  • Material science: Explored for polymer modification due to its sulfur-based reactivity.
PropertyValueSource
Molecular FormulaC₁₅H₂₀O₃S
Molecular Weight280.38 g/mol
Boiling Point~406.7°C (estimated)
Density~1.13 g/cm³

Historical Context in Organosulfur Chemistry

Organosulfur chemistry, dating to the 19th century, has been pivotal in industrial and biological systems. Key milestones relevant to this compound include:

  • 1840s: Discovery of thioethers (sulfides) and their role in vulcanization.
  • 1930s: Development of sulfa drugs, highlighting sulfur’s medicinal potential.
  • 1980s: Advances in asymmetric synthesis enabled precise incorporation of ethylthio groups into complex molecules.

The ethylthio group (-S-C₂H₅) emerged as a stable electron-donating substituent, facilitating:

  • Electrophilic aromatic substitution: Enhances reactivity in aryl intermediates.
  • Radical stabilization: Critical in polymerization and photochemical reactions.

Sulfur’s versatility is evident in natural systems (e.g., cysteine, methionine) and synthetic applications (e.g., sulfonamide antibiotics). Ethyl 5-[4-(ethylthio)phenyl]-5-oxovalerate exemplifies modern efforts to harness sulfur’s unique electronic and steric properties for targeted synthesis.

Significance in Synthetic Organic Chemistry

This compound is a multifunctional intermediate with three reactive sites:

  • Ethyl ester: Hydrolyzable to carboxylic acids or transesterified with alcohols.
  • Ketone: Reducible to secondary alcohols or convertible to enolates for C-C bond formation.
  • Ethylthio group: Oxidizable to sulfoxides (R-SO-R') or sulfones (R-SO₂-R') for polarity modulation.

Case Studies:

  • Cross-coupling reactions: The phenyl ring participates in Suzuki-Miyaura couplings to introduce aryl groups.
  • Heterocycle synthesis: Reacts with hydrazines to form pyrazole derivatives, a scaffold in anticancer agents.
  • Oxidative functionalization: Treatment with hydrogen peroxide yields sulfone derivatives used in high-performance polymers.

Comparative Reactivity:

Reaction TypeReagentsProductApplication
Ester hydrolysisNaOH/H₂O5-[4-(Ethylthio)phenyl]-5-oxovaleric acidDrug conjugates
Ketone reductionNaBH₄5-[4-(Ethylthio)phenyl]-5-hydroxypentanoateChiral alcohol synthesis
Sulfur oxidationm-CPBAEthyl 5-[4-(ethylsulfonyl)phenyl]-5-oxovaleratePolymer crosslinkers

Research Objectives and Scope

Current Research Aims:

  • Synthetic optimization: Developing catalytic methods for greener production (e.g., enzymatic esterification).
  • Mechanistic studies: Elucidating the role of the ethylthio group in photochemical reactions.
  • Applications in drug discovery: Screening derivatives for kinase inhibition or antimicrobial activity.

Scope of This Review:

  • Analyze synthetic routes and reaction mechanisms.
  • Evaluate applications in medicinal and material chemistry.
  • Identify gaps in scalability and functional group compatibility.

Future directions include leveraging electrochemical synthesis to reduce reliance on toxic reagents and exploring computational modeling to predict reactivity patterns.

Molecular Weight and Elemental Composition

Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate has the molecular formula C₁₅H₂₀O₃S and a molecular weight of 280.38 grams per mole [1] [2] [3]. The compound contains 15 carbon atoms, 20 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The Chemical Abstracts Service (CAS) number is 951889-02-4 [1] [2] [3], and the MDL number is MFCD07782910 [1] [2] [4].

The molecular structure can be represented by the canonical SMILES notation: CCOC(=O)CCCC(=O)c1ccc(SCC)cc1 [1]. The International Chemical Identifier (InChI) is InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3 [1], with the corresponding InChI Key being OEAIBKTVDNPABK-UHFFFAOYSA-N [1].

Physical State and Organoleptic Properties

Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is typically supplied as a solid at room temperature [1]. The compound is available with a purity of 97% [1] [2] and is characterized as a crystalline solid. However, specific organoleptic properties such as color, odor, or taste have not been extensively documented in the available literature. The compound is packaged in amber glass bottles to protect it from light degradation [2].

Melting and Boiling Points

The melting and boiling points of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate have not been experimentally determined or reported in the available literature. However, data from structurally similar compounds can provide estimates for these thermal properties. For comparison, Ethyl 5-[4-(Methylthio)phenyl]-5-oxovalerate, which differs only by one methylene unit in the thioether substituent, has a melting point of 44°C and a predicted boiling point of 406.7±30.0°C at 760 mmHg [5] [6].

Based on structural similarities and the additional ethyl group compared to the methylthio analog, it can be anticipated that Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate would have slightly higher melting and boiling points due to increased molecular weight and van der Waals forces.

Density and Refractive Index

Specific experimental values for the density and refractive index of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate have not been reported in the available literature. The closely related compound Ethyl 5-[4-(Methylthio)phenyl]-5-oxovalerate has a predicted density of 1.13±0.1 grams per cubic centimeter [5] [6]. Given the structural similarity and the additional methylene group in the ethylthio moiety, the density of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate would be expected to be marginally higher than this value.

Similarly, refractive index data for structurally related compounds such as Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate show a refractive index of 1.497 [7], which can serve as a reference point for estimating the optical properties of the target compound.

Solubility Parameters in Various Solvents

The solubility characteristics of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate have not been extensively documented. However, based on its structural features and comparison with similar ester compounds, the compound is expected to be soluble in organic solvents such as ethanol, dichloromethane, and chloroform. The presence of the ethyl ester group suggests good solubility in polar aprotic solvents, while the aromatic thioether moiety contributes to solubility in moderately polar organic media.

The compound is likely to have limited solubility in water due to its predominantly hydrophobic character, with the ethyl ester group providing the primary hydrophilic interaction site.

Partition Coefficient and Lipophilicity

Specific experimental data for the partition coefficient (log P) of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is not available in the literature. However, computational estimates and comparisons with structurally similar compounds can provide insights into its lipophilic properties. Related compounds such as Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate have a calculated log P value of 3.00140 [7], indicating moderate lipophilicity.

The presence of the ethylthio group in the para position of the phenyl ring, combined with the ethyl ester moiety, suggests that Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate would exhibit similar or slightly higher lipophilicity due to the sulfur atom's contribution to the overall hydrophobic character of the molecule.

Spectroscopic Properties

Detailed spectroscopic characterization data for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is limited in the available literature. However, based on structural analysis and comparison with similar compounds, several spectroscopic features can be anticipated:

Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for the ethyl ester group, including a triplet for the methyl group and a quartet for the methylene group. The aromatic protons would appear in the typical aromatic region, while the ethylthio substituent would contribute additional aliphatic signals.

Infrared (IR) spectroscopy would likely display characteristic carbonyl stretching vibrations for both the ketone and ester functional groups, typically appearing around 1700-1750 cm⁻¹. The aromatic C-H stretching and C=C stretching vibrations would be observed in their respective regions.

Mass spectrometry would show the molecular ion peak at m/z 280, consistent with the molecular weight, along with characteristic fragmentation patterns involving loss of the ethyl ester group and cleavage around the ketone functionality.

Thermal Characteristics and Stability

The thermal stability of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate has not been specifically studied. However, based on the thermal behavior of related compounds, the molecule would be expected to undergo thermal decomposition at elevated temperatures. Similar ester compounds typically begin to show thermal decomposition around 200-300°C [8].

The ethyl ester group represents a thermally labile functionality that may undergo hydrolysis or elimination reactions under harsh thermal conditions. The aromatic thioether moiety generally provides thermal stability to the molecule, with the sulfur-carbon bonds being relatively stable under moderate heating conditions.

Flash point data is not available for this specific compound, but structurally related compounds such as Ethyl 5-(4-methylthiophenyl)-5-oxovalerate have a flash point of 196.2°C [8], suggesting that Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate would have a similar flash point due to comparable volatility and flammability characteristics.

XLogP3

3

Dates

Last modified: 08-15-2023

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